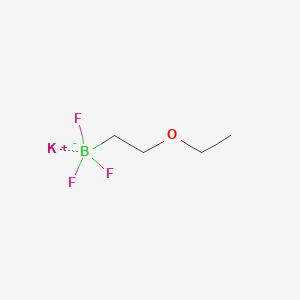

Potassium (2-ethoxyethyl)trifluoroborate

Descripción

The exact mass of the compound Potassium (2-ethoxyethyl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium (2-ethoxyethyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2-ethoxyethyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

potassium;2-ethoxyethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOERVDPVYBBKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-71-7 | |

| Record name | potassium (2-ethoxyethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of Potassium (2-ethoxyethyl)trifluoroborate

This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of potassium (2-ethoxyethyl)trifluoroborate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety, and offers practical insights into the characterization and handling of this versatile reagent.

The Ascendancy of Organotrifluoroborates in Modern Synthesis

For decades, boronic acids and their ester derivatives have been mainstays in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent limitations, including instability towards air and moisture, a propensity for protodeboronation, and challenging purification.

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[1][2][3] These crystalline, tetracoordinate boron salts exhibit remarkable stability, allowing them to be handled on the benchtop and stored indefinitely without special precautions.[2][3][4][5][6] Their robust nature stems from the formation of a stable, anionic tetrafluoroborate complex, which protects the crucial carbon-boron bond from premature cleavage and oxidative degradation.[4][7] This enhanced stability translates to higher reaction efficiency, as near-stoichiometric amounts of the borate can be used, and broader functional group tolerance.[4]

Potassium (2-ethoxyethyl)trifluoroborate is a valuable building block for introducing the flexible and polar 2-ethoxyethyl motif into complex molecules, a common structural feature in pharmacologically active compounds. This guide details a reliable and scalable synthesis route to this important reagent.

Synthesis Pathway Overview

The synthesis of potassium (2-ethoxyethyl)trifluoroborate is typically achieved through a two-stage process. The first stage involves the formation of an organoboron intermediate from a suitable precursor, such as an organohalide. The second, and defining, stage is the conversion of this intermediate into the highly stable trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[1][4][8]

The following diagram illustrates the general workflow for the preparation of the target compound from 2-bromoethyl ethyl ether.

Caption: General workflow for the synthesis of potassium (2-ethoxyethyl)trifluoroborate.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the borylation of alkyl halides and subsequent conversion to potassium trifluoroborate salts.[9]

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-Bromoethyl ethyl ether | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Oakwood Chemical | Moisture sensitive. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Complex with CH₂Cl₂ | Strem Chemicals | Air-stable catalyst. |

| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Acros Organics | Must be thoroughly dried before use. |

| 1,4-Dioxane | Anhydrous | Fisher Scientific | Use from a sealed, dry bottle. |

| Potassium Hydrogen Fluoride (KHF₂) | ≥99% | Alfa Aesar | Highly Toxic and Corrosive. |

| Methanol (MeOH) | ACS Grade | VWR | - |

| Deionized Water | - | - | - |

| Acetone | ACS Grade | VWR | For purification. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For purification. |

Equipment:

-

Three-neck round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon line with bubbler)

-

Heating mantle with temperature controller

-

Schlenk line or glovebox for handling anhydrous/air-sensitive reagents

-

Rotary evaporator

-

Standard laboratory glassware (funnels, beakers, graduated cylinders)

-

Filtration apparatus (Büchner funnel or fritted glass funnel)

Step-by-Step Procedure

Stage 1: Synthesis of the Boronate Ester Intermediate

-

Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add bis(pinacolato)diboron (1.2 eq), potassium acetate (1.5 eq, pre-dried), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

-

Solvent and Substrate: Add anhydrous 1,4-dioxane via syringe. Begin stirring to create a suspension. Add 2-bromoethyl ethyl ether (1.0 eq) via syringe.

-

Reaction: Heat the mixture to 80 °C and allow it to reflux under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up (Intermediate): Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove palladium residues and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude boronate ester intermediate, which can be used in the next step without further purification.

Stage 2: Formation and Isolation of the Trifluoroborate Salt

-

Dissolution: Transfer the crude boronate ester intermediate to a flask and dissolve it in methanol.

-

KHF₂ Addition: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 eq). CAUTION: KHF₂ is highly toxic and corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles.[10][11]

-

Precipitation: Add the aqueous KHF₂ solution to the methanolic solution of the boronate ester. A precipitate of the potassium trifluoroborate salt should begin to form. Stir the resulting mixture at room temperature for 2 hours to ensure complete conversion.[9]

-

Solvent Removal: Remove the solvents (methanol and water) by rotary evaporation to obtain the crude solid product.

-

Purification: The resulting salt can be purified by extraction and recrystallization. Extract the solid several times with hot acetone.[9] Combine the acetone extracts and concentrate them. Achieve precipitation by the dropwise addition of diethyl ether at 0 °C.[9]

-

Final Product: Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure potassium (2-ethoxyethyl)trifluoroborate.

Safety and Handling

-

Potassium Hydrogen Fluoride (KHF₂): This reagent is the primary hazard. It is toxic if swallowed and causes severe skin burns and eye damage.[10][12] Upon contact with acid or water, it can release highly corrosive hydrogen fluoride (HF) gas. Always handle KHF₂ in a certified chemical fume hood. In case of skin contact, immediately wash with copious amounts of water and seek medical attention.

-

2-Bromoethyl ethyl ether: This is a corrosive lachrymator. Handle in a fume hood.

-

Palladium Catalyst: While generally low in toxicity, palladium compounds should be handled with care. Avoid inhalation of dust.

-

Solvents: Dioxane, methanol, and diethyl ether are flammable. Ensure all heating is done using a heating mantle and there are no nearby ignition sources.

Mechanistic Rationale

The conversion of a boronic acid or ester to a potassium trifluoroborate is a straightforward acid-base and coordination process. The KHF₂ salt serves as the source of fluoride ions.

Caption: Mechanism of trifluoroborate salt formation from a boronate ester.

The boronate ester first undergoes hydrolysis to the corresponding boronic acid. The Lewis acidic boron atom of the boronic acid then coordinates with fluoride ions from KHF₂. The displacement of the hydroxyl groups and subsequent coordination with additional fluoride ions results in the formation of the stable, tetracoordinate R-BF₃⁻ anion, with potassium as the counterion.

Characterization of the Final Product

Verifying the identity and purity of the synthesized potassium (2-ethoxyethyl)trifluoroborate is critical. The following data, based on literature values, should be used for confirmation.[9]

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 112–114 °C |

| ¹H NMR (400 MHz, acetone-d₆) | δ 3.44–3.38 (m, 2H), 3.34 (q, J=7.0 Hz, 2H), 1.08 (t, J=7.0 Hz, 3H), 0.59–0.46 (m, 2H) |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 71.1, 65.5, 15.8 (Note: C-B bond resonance is often broad or not observed) |

| ¹⁹F NMR (377 MHz, acetone-d₆) | δ -139.9 |

| ¹¹B NMR (128 MHz, acetone-d₆) | δ 4.91 (br s) |

Causality in NMR Spectra:

-

¹H NMR: The spectrum clearly shows the ethoxy group (quartet and triplet) and the two methylene groups of the ethyl chain. The methylene group attached to the boron (δ 0.59–0.46) is significantly upfield due to the influence of the boron atom.

-

¹⁹F NMR: The single peak around -140 ppm is characteristic of the three equivalent fluorine atoms in the trifluoroborate anion.[13]

-

¹¹B NMR: Boron-11 NMR shows a broad singlet, which is typical for tetracoordinate boron species. The broadness is due to quadrupolar relaxation.[13]

Conclusion and Future Perspectives

The protocol described provides a reliable and scalable method for synthesizing high-purity potassium (2-ethoxyethyl)trifluoroborate. The resulting product is a stable, easy-to-handle crystalline solid, making it an ideal reagent for applications in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions.[9][14] The inherent stability and predictable reactivity of organotrifluoroborates continue to expand their utility in organic synthesis, enabling the construction of complex molecular architectures with greater efficiency and precision.

References

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

PubChem. Potassium (2-ethoxyethyl)trifluoroborate. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(11), 2341–2344. [Link]

-

Organic Syntheses. (2009). Preparation of Potassium 1-Naphthyltrifluoroborate. [Link]

-

Sato, K., et al. (2019). Concise Synthesis of Potassium Acyltrifluoroborates from Aldehydes through Copper(I)-Catalyzed Borylation/Oxidation. Organic Letters, 21(12), 4568–4572. [Link]

-

Royal Society of Chemistry. (2011). Structural and spectroscopic characterization of potassium fluoroborohydrides. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(5), 777–780. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Potassium Hydrogen Fluoride. [Link]

-

Henkel. (2025). Safety Data Sheet - BONDERITE M-AD KF. [Link]

-

Sciencemadness Wiki. Potassium bifluoride. [Link]

-

Nave, S., et al. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 132(47), 16883–16894. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Potassium NMR. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(26), 6047–6050. [Link]

-

da Silva, F. M., et al. (2011). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752–757. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ch [fishersci.ch]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. api.henkeldx.com [api.henkeldx.com]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of Potassium Alkoxyethyltrifluoroborates from 2-Haloethers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the introduction of specific structural motifs to enhance pharmacological properties is a paramount challenge. The alkoxyethyl group is one such moiety, the installation of which has been historically encumbered by the instability of corresponding organometallic reagents. This guide provides an in-depth exploration of a robust and versatile solution: the synthesis of potassium alkoxyethyltrifluoroborates from 2-haloethers. These stable, crystalline salts serve as invaluable precursors for the facile introduction of the alkoxyethyl unit onto a wide array of aromatic and heteroaromatic systems via Suzuki-Miyaura cross-coupling reactions.[1][2]

The Strategic Advantage of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts in organic synthesis.[3][4] Their tetracoordinate nature confers remarkable stability to air and moisture, allowing for indefinite storage at room temperature.[3][5][6] This inherent stability, coupled with their high functional group tolerance and lower toxicity compared to other organometallic reagents, makes them particularly amenable to the complex synthetic pathways encountered in drug discovery.[3][4][7] The slow in situ release of the reactive boronic acid species under specific reaction conditions minimizes undesired side reactions, such as protodeboronation and homocoupling.[8]

The synthesis of potassium alkoxyethyltrifluoroborates, specifically, addresses a long-standing challenge in accessing alkoxyethyl-substituted arenes.[1][2] Traditional methods, such as the addition of organometallic reagents to ethylene oxide or 2-haloethers, often suffer from harsh reaction conditions, low yields, and limited substrate scope.[1] The use of potassium alkoxyethyltrifluoroborates in cross-coupling reactions provides a more streamlined and efficient pathway to these valuable motifs.[1][2]

Mechanistic Pathway: From 2-Haloether to Trifluoroborate Salt

The synthesis of potassium alkoxyethyltrifluoroborates from 2-haloethers is a multi-step process that proceeds through the formation of an organometallic intermediate, followed by borylation and subsequent conversion to the trifluoroborate salt. The overall transformation can be dissected into three key stages:

-

Formation of the Organometallic Reagent: The synthesis commences with the generation of an organolithium or Grignard reagent from the corresponding 2-haloether. This is a critical step that transforms the electrophilic carbon of the C-X bond into a nucleophilic carbon.

-

Borylation: The freshly prepared organometallic species is then reacted in situ with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The nucleophilic carbon of the organometallic attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups to form a boronate ester.

-

Conversion to the Trifluoroborate Salt: The final step involves the treatment of the boronate ester with an aqueous solution of potassium hydrogen difluoride (KHF₂). This reaction replaces the remaining alkoxy groups on the boron atom with fluorine atoms, leading to the formation of the stable, crystalline potassium alkoxyethyltrifluoroborate salt.[5]

Figure 1: General mechanism for the synthesis of potassium alkoxyethyltrifluoroborates.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established literature for the synthesis of potassium alkoxyethyltrifluoroborates.[1]

Materials:

-

2-Bromoethylether derivative (e.g., (2-bromoethoxy)(tert-butyl)diphenylsilane)

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Dissolve the 2-bromoethylether derivative (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromoether solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has initiated, add the remaining bromoether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

-

Formation and Isolation of the Potassium Trifluoroborate Salt:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a saturated aqueous solution of KHF₂ (4.0 equivalents) and add it to the reaction mixture.

-

Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x volume) to remove any unreacted starting materials and byproducts.

-

Saturate the aqueous layer with acetone, which will precipitate the potassium alkoxyethyltrifluoroborate salt.

-

Collect the solid by vacuum filtration, wash with cold acetone, and then with diethyl ether.

-

Dry the resulting white solid under vacuum to yield the pure potassium alkoxyethyltrifluoroborate.

-

Data Presentation: Representative Yields

The following table summarizes the yields for the synthesis of various potassium alkoxyethyltrifluoroborates, demonstrating the versatility of this method with different protecting groups on the oxygen atom.

| R Group (in R-O-CH₂CH₂-BF₃K) | Protecting Group | Yield (%) |

| Benzyl | Bn | 75 |

| tert-Butyldiphenylsilyl | TBDPS | 60 |

| Tetrahydropyranyl | THP | 68 |

| Acetyl | Ac | 55 |

Data compiled from literature reports.[1]

Overall Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of potassium alkoxyethyltrifluoroborates.

Figure 2: Experimental workflow for the synthesis of potassium alkoxyethyltrifluoroborates.

Applications in Drug Discovery and Development

The ability to readily synthesize potassium alkoxyethyltrifluoroborates opens up new avenues for the design and synthesis of novel drug candidates. The alkoxyethyl motif is a common feature in biologically active molecules, and its incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. The stability and functional group tolerance of these trifluoroborate salts allow for their use in late-stage functionalization, a critical strategy in modern drug discovery.[4][9]

The Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates with a wide range of aryl and heteroaryl halides and triflates provides a powerful tool for accessing complex molecular architectures.[1][2] This methodology is particularly valuable for the synthesis of libraries of compounds for high-throughput screening, accelerating the identification of new lead compounds.

Conclusion

The synthesis of potassium alkoxyethyltrifluoroborates from 2-haloethers represents a significant advancement in the field of organic synthesis, providing a reliable and efficient route to a versatile class of building blocks. The exceptional stability and reactivity of these reagents make them highly attractive for applications in drug discovery and development. This guide has provided a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and a summary of its applications, to empower researchers in their pursuit of novel therapeutics.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Beaulieu, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(24), 11147–11162. [Link]

-

Cunningham, J. C., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1327–1334. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Imao, D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17536–17539. [Link]

-

Okchem. (2023). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. [Link]

-

PubMed. (2012). Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs. [Link]

-

Wang, M.-S., et al. (2022). Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. Bio-protocol, 12(14), e4487. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Potassium (2-ethoxyethyl)trifluoroborate

CAS: 1408168-71-7 | Formula: C₄H₉BF₃KO | M.W.: 180.02 g/mol

Executive Summary

Potassium (2-ethoxyethyl)trifluoroborate is a robust, air- and moisture-stable organoboron reagent designed for the direct introduction of the ethoxyethyl motif via palladium-catalyzed cross-coupling. Unlike its boronic acid counterparts, which are prone to protodeboronation and trimerization (boroxine formation), this trifluoroborate salt exists as a monomeric, crystalline solid with indefinite shelf stability. Its primary utility lies in Suzuki-Miyaura reactions, where it serves as a nucleophilic alkyl source, enabling the modular synthesis of ether-functionalized arenes and heterocycles without the need for unstable alkylborane intermediates.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | Potassium;trifluoro(2-ethoxyethyl)boranuide |

| CAS Number | 1408168-71-7 |

| Molecular Formula | C₄H₉BF₃KO |

| Molecular Weight | 180.02 g/mol |

| SMILES | CCOCC(F)F.[K+] |

| Appearance | White crystalline solid |

Physical Characterization

Thermal & Phase Properties

The compound exhibits a distinct melting point range, serving as a primary indicator of purity. Unlike boronic acids, which often decompose or dehydrate upon heating, the trifluoroborate salt melts cleanly.

-

Hygroscopicity: Non-hygroscopic under ambient conditions; however, long-term storage in a desiccator is recommended to prevent surface moisture adsorption which can affect stoichiometry in precise catalytic loadings.

Solubility Profile

Understanding the solubility profile is critical for reaction design (solvent selection) and purification (precipitation).

| Solvent | Solubility | Operational Context |

| Acetone | High | Primary solvent for NMR analysis and dissolution. |

| DMSO | High | Suitable for high-temperature cross-coupling reactions. |

| Acetonitrile | Moderate/High | Common solvent for biphasic cross-coupling. |

| Water | Moderate (Hot) | Soluble in hot water; often used in recrystallization. |

| Ethanol | Moderate | Can be used for recrystallization.[3] |

| Diethyl Ether | Insoluble | Critical: Used as an anti-solvent to precipitate the pure salt. |

| Hexanes | Insoluble | Used to wash away organic impurities during workup. |

Spectroscopic Signature

The following data constitutes the "fingerprint" for validation. The absence of the carbon resonance attached to boron in the

Nuclear Magnetic Resonance (NMR)

| Nucleus | Frequency | Shift ( | Multiplicity | Integration | Assignment |

| 400 MHz | 3.44 – 3.38 | Multiplet | 2H | O-CH ₂-CH₂-B | |

| 3.34 | Quartet ( | 2H | O-CH ₂-CH₃ | ||

| 1.08 | Triplet ( | 3H | O-CH₂-CH ₃ | ||

| 0.59 – 0.46 | Multiplet | 2H | B-CH ₂ | ||

| 100 MHz | 71.1 | Singlet | - | O-C H₂-CH₂-B | |

| 65.5 | Singlet | - | O-C H₂-CH₃ | ||

| 15.8 | Singlet | - | O-CH₂-C H₃ | ||

| Not Observed | - | - | C -B (Quadrupolar broadening) | ||

| 128 MHz | 4.91 | Broad Singlet | - | Trifluoroborate center | |

| 377 MHz | -139.9 | - | - | C-BF ₃ |

Infrared Spectroscopy (IR)

Key absorption bands typically observed:

- (cm⁻¹): 2872 (C-H str), 1251, 1069 (C-O str), 1041, 938 (B-F str), 884, 732.

Synthesis & Handling Workflow

Self-Validating Purification Protocol

The synthesis of potassium organotrifluoroborates incorporates a self-validating purification step. The final product is precipitated from a polar organic solution (e.g., acetone or acetonitrile) by the addition of a non-polar anti-solvent (e.g., Et₂O or hexanes). Since the inorganic byproducts (KCl, KBr) are insoluble in acetone, and organic impurities remain soluble in ether, the precipitate represents the purified target compound.

Workflow Diagram

The following diagram illustrates the standard preparation and isolation logic, emphasizing the solubility switches that ensure purity.

Figure 1: Synthesis and purification workflow relying on differential solubility to isolate the pure trifluoroborate salt.

Handling and Stability[4]

-

Atmospheric Stability: The C-B bond is robust; the trifluoroborate moiety protects the boron center from oxidation. It can be weighed on a benchtop without a glovebox.

-

Thermal Stability: Stable up to its melting point.

-

Incompatibility: Avoid strong acids (converts to boronic acid/ester) and silyl chlorides (can abstract fluoride).

Application Context: Cross-Coupling

The physical properties of this reagent directly dictate its application in Suzuki-Miyaura coupling.

-

Slow Release Mechanism: Under basic hydrolysis conditions (using carbonates like K₂CO₃ or Cs₂CO₃ in MeOH/H₂O), the trifluoroborate slowly hydrolyzes to the active boronic acid species. This "slow release" prevents the accumulation of unstable intermediates, reducing side reactions like protodeboronation.

-

Solvent Compatibility: Its solubility in alcohols and water makes it ideal for "green" aqueous coupling conditions.

References

-

Molander, G. A., & Canturk, B. (2009).[4] Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC PubMed Central.

-

Sigma-Aldrich. (n.d.). Potassium (2-ethoxyethyl)trifluoroborate Product Page.

-

Frontier Specialty Chemicals. (n.d.). Potassium (2-acetoxyethyl)trifluoroborate Data Sheet (Analogous structure reference).

-

PubChem. (n.d.). Potassium (2-ethoxyethyl)trifluoroborate Compound Summary.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium ethynyltrifluoroborate | [frontierspecialtychemicals.com]

Technical Whitepaper: Potassium (2-ethoxyethyl)trifluoroborate in Medicinal Chemistry

The following technical guide details the molecular architecture, synthesis, and application of Potassium (2-ethoxyethyl)trifluoroborate , a specialized organoboron reagent used in advanced medicinal chemistry.

Executive Summary

Potassium (2-ethoxyethyl)trifluoroborate (CAS: 1408168-71-7) represents a strategic class of organoboron reagents developed to overcome the inherent instability of alkyl boronic acids. As a stable, crystalline salt, it serves as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions , allowing for the modular installation of the 2-ethoxyethyl motif. This ether side chain is critical in drug discovery for modulating lipophilicity (LogP) and improving aqueous solubility without introducing hydrogen bond donors that might negatively impact membrane permeability.

This guide outlines the physicochemical properties, validated synthesis protocols, and mechanistic advantages of this reagent, grounded in the foundational work of the Molander Laboratory.

Molecular Architecture & Properties[1]

The compound consists of a tetracoordinate boron center stabilized by three fluoride ligands and a potassium counterion. This "ate" complex structure confers air and moisture stability, contrasting sharply with the corresponding boronic acid, which is prone to dehydration (boroxine formation) and oxidative degradation.

Physicochemical Profile[3]

| Property | Data |

| IUPAC Name | Potassium; (2-ethoxyethyl)trifluoroboranuide |

| CAS Number | 1408168-71-7 |

| Molecular Formula | |

| Molecular Weight | 180.02 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 112–114 °C (Decomposition) |

| Solubility | Soluble in Acetone, Acetonitrile, Water; Insoluble in |

| Stability | Air/Moisture Stable; Indefinite shelf life at ambient temp |

Structural Diagram (SMILES)

SMILES: [K+].CCOCC(F)F

Synthesis: The Molander Protocol

The synthesis of Potassium (2-ethoxyethyl)trifluoroborate typically follows a Grignard-mediated borylation followed by in situ fluorination. This method ensures high atom economy and avoids the isolation of unstable boronic acid intermediates.

Reaction Workflow

The process involves the generation of the organomagnesium species from 2-bromoethyl ethyl ether, capture with a borate ester, and subsequent conversion to the trifluoroborate salt using potassium bifluoride (

Figure 1: Step-wise synthesis pathway transforming the alkyl halide to the stable trifluoroborate salt.

Detailed Experimental Protocol

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Argon or Nitrogen).

-

Grignard Formation :

-

To a flame-dried flask containing Magnesium turnings (1.1 equiv) in anhydrous THF, add a catalytic amount of iodine.

-

Add 2-bromoethyl ethyl ether (1.0 equiv) dropwise. Initiate the reaction with gentle heating if necessary. Maintain reflux for 1–2 hours to ensure complete consumption of magnesium.

-

-

Borylation :

-

Cool the Grignard solution to -78 °C .

-

Add Trimethoxyborane (

) (1.5 equiv) dropwise over 30 minutes. -

Allow the mixture to warm to room temperature and stir for 12 hours. This forms the intermediate dimethyl boronate species.

-

-

Salt Formation (Critical Step) :

-

Cool the reaction mixture to 0 °C.

-

Add a saturated aqueous solution of Potassium Bifluoride (

) (3.5 equiv) vigorously. -

Observation: The mixture will become biphasic and a white precipitate may form. Stir for 1 hour.

-

-

Isolation :

-

Remove THF under reduced pressure.

-

Dry the resulting solid under high vacuum to remove water.

-

Purification : Extract the solid with hot Acetone (the inorganic salts

are insoluble in acetone, while the product dissolves). -

Filter the hot acetone solution and concentrate. Precipitate the pure product by adding Diethyl Ether or Hexanes .

-

Collect the white solid by filtration.

-

Mechanism: The "Slow Release" Strategy[4][5]

The utility of potassium (2-ethoxyethyl)trifluoroborate in Suzuki-Miyaura coupling relies on the Slow Release Protocol . Unlike boronic acids, the trifluoroborate anion is not the active transmetallating species. It must first hydrolyze to the boronic acid in situ.

The Acid-Base Paradox

Under the basic conditions of the Suzuki coupling (typically

-

Benefit 1 : Low concentration of free boronic acid prevents protodeboronation (a common side reaction for alkyl borons).

-

Benefit 2 : Prevents oxidative homocoupling of the boron reagent.

Figure 2: The kinetic "Slow Release" mechanism protecting the alkyl group from degradation.

Applications in Drug Discovery

The 2-ethoxyethyl group acts as a polar solubilizing tail. Replacing a standard n-propyl or n-butyl chain with 2-ethoxyethyl can:

-

Lower LogP : Reduce lipophilicity to prevent metabolic clearance.

-

Maintain Steric Profile : The chain length mimics a 4-carbon alkyl chain but adds an ether oxygen acceptor.

Standard Coupling Protocol (Suzuki-Miyaura)[5]

-

Catalyst :

with SPhos or XPhos (Buchwald Ligands) or -

Base :

or -

Solvent : Toluene/Water (3:1) or THF/Water (10:1).[1]

-

Temperature : 80–100 °C.

Example Reaction:

References

-

Molander, G. A., & Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews, 108(1), 288-325. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link

Sources

19F NMR characterization of organotrifluoroborates

Precision Characterization of Organotrifluoroborates via NMR

A Technical Guide to Stability, Purity, and Kinetics

Executive Summary

Organotrifluoroborates (

Part 1: The Spectral Signature (Theoretical Framework)

To accurately interpret the

The Isotopic Splitting Phenomenon

Unlike standard organic fluorides, the

-

(80.1% Abundance, Spin

-

(19.9% Abundance, Spin

The Result: The observed spectrum is typically a distinct 1:1:1:1 quartet superimposed on a lower-intensity, often unresolved septet.

-

Chemical Shift Range:

to -

Coupling Constant (

): Typically 30–50 Hz .

The Quadrupolar Relaxation Effect

Why do some spectra appear broad or collapsed?

Boron is quadrupolar. In highly symmetrical environments (like the tetrahedral

Diagnostic Rule: A sharp quartet confirms the integrity of the tetrahedral

boron center. A broad singlet often indicates degradation or rapid exchange.

Part 2: Experimental Protocols

Sample Preparation & Solvent Selection

Solvent choice dictates the resolution of the B-F coupling.

| Solvent | Suitability | Notes |

| DMSO- | Optimal | High viscosity and polarity stabilize the salt, slowing quadrupolar relaxation and yielding the sharpest quartets. |

| Acetone- | Good | Good solubility; slightly faster relaxation may broaden lines compared to DMSO. |

| Methanol- | Avoid | Promotes solvolysis/hydrolysis (formation of hemi-esters), complicating the spectrum. |

| Variable | Useful for biological mimicry, but hydrolysis is pH-dependent. |

Protocol:

-

Dissolve 10–20 mg of

in 0.6 mL DMSO- -

Use a PTFE (Teflon) liner or quartz tube if analyzing trace impurities to avoid background boron signals from borosilicate glass (though less critical for

observation than

Acquisition Parameters (Standard vs. Quantitative)

| Parameter | Standard Characterization | qNMR (Purity Assay) |

| Pulse Angle | ||

| Relaxation Delay ( | 1.0 s | |

| Spectral Width | 200 ppm | Full range (include Internal Std) |

| Scans (NS) | 16–32 | 64+ (for S/N > 150:1) |

| Center Frequency | Midpoint between Analyte & Std |

Part 3: Hydrolysis & Stability Monitoring

The "Slow Release" mechanism is critical for the success of organotrifluoroborates in coupling reactions. The reagent must hydrolyze to the active boronic acid (

The Lloyd-Jones Hydrolysis Pathway

The hydrolysis is an equilibrium process driven by the sequestration of fluoride.

Figure 1: The hydrolysis pathway of organotrifluoroborates.[3] The reaction is driven to the right by fluoride scavengers (glass surface or added base).

Monitoring Protocol

To validate stability or release kinetics:

-

Time-Course Experiment: Acquire

spectra at -

Tracking Signals:

-

Reactant: Quartet at

ppm. -

Product (Free

): Singlet at -

Intermediates:

(if

-

Part 4: Quantitative NMR (qNMR) Workflow

Determining the absolute purity of organotrifluoroborates is essential as they often contain inorganic salts (

Internal Standard Selection

The internal standard (IS) must have a non-overlapping signal and similar relaxation properties.

-

-Trifluorotoluene (

-

4,4'-Difluorobenzophenone (

ppm): Solid, non-volatile, closer shift to borates. (Recommended) -

Fluorobenzene (

ppm): Liquid, good general purpose.

The Validation Workflow

Figure 2: Step-by-step qNMR workflow for purity determination.

Calculation

- = Integration Area

- = Number of Fluorine atoms

- = Molar Mass

- = Mass weighed

- = Purity (decimal)

Part 5: Troubleshooting & Artifacts

| Artifact | Cause | Solution |

| Broad Hump (-70 to -110 ppm) | Fluorine background in probe/PTFE. | Run a blank solvent spectrum and subtract, or use high sample concentration. |

| Collapsed Quartet | Fast quadrupolar relaxation (viscosity/symmetry). | Cool the sample (slows relaxation) or switch to DMSO- |

| Extra Peak at -148 ppm | Check synthesis workup; | |

| Drifting Baseline | Acoustic ringing or filter issues. | Use "Backward Linear Prediction" (LP) on the first few points of the FID. |

References

-

Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2][4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][3][4] Link[4]

-

Oliveira, R. A., et al. (2009).[5] 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry.[4][5][6][7][8][9][10][11][12][13] Link

-

Brodie, C. N., et al. (2021). Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. European Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. learning.sepscience.com [learning.sepscience.com]

- 10. escholarship.org [escholarship.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to the Air and Moisture Stability of Potassium Organotrifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborate salts (R-BF₃K) have emerged as indispensable reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] A key advantage underpinning their widespread adoption is their generally high stability to air and moisture, especially when compared to their boronic acid counterparts.[3][4] This guide provides an in-depth analysis of the factors governing the stability of these salts, the mechanisms of their decomposition, and validated protocols for their assessment, handling, and storage.

The Foundation of Stability: Structural and Electronic Properties

Potassium organotrifluoroborate salts are tetracoordinate, anionic boron species.[4] This structural feature, a negatively charged, sp³-hybridized boron center, mitigates the inherent Lewis acidity of tricoordinate boranes, which is a primary driver of their instability. The presence of three electron-withdrawing fluorine atoms further modulates the electron density at the boron center, contributing to the overall stability of the C-B bond.

With very few exceptions, potassium organotrifluoroborates are crystalline solids that exhibit high stability toward air and water.[5] This allows them to be handled and stored without the rigorous inert atmosphere techniques required for many other organometallic reagents.[6] In fact, most are considered indefinitely stable to air and moisture and can be stored for extended periods at room temperature.[1][3][7] This remarkable stability makes them highly attractive for applications in both academic research and industrial drug development.[3]

The Nuances of Stability: Factors Influencing Degradation

While generally robust, the stability of potassium organotrifluoroborate salts is not absolute and can be influenced by a variety of factors. Understanding these nuances is critical for their effective use.

The nature of the organic group (R) attached to the boron atom plays a significant role in the salt's stability. While a comprehensive quantitative structure-stability relationship is yet to be fully elucidated, empirical observations suggest that both electronic and steric factors are at play. For instance, salts with bulky R-groups may exhibit enhanced stability due to steric hindrance around the boron center, impeding the approach of water or other nucleophiles.

Conversely, the electronic properties of the R-group can influence the rate of hydrolysis. A study on the hydrolysis of various R-BF₃K salts found that reagents with electron-donating groups like isopropyl or anisyl tend to undergo faster, direct hydrolysis.[8] In contrast, those with electron-withdrawing groups, such as nitrophenyl, or moieties like alkynyl groups, hydrolyze extremely slowly.[8] This suggests that the stability of the C-B bond towards protodeboronation is a key factor, a process that is often a limiting factor in the stability of boronic acids.[9]

The principal route of decomposition for potassium organotrifluoroborate salts is hydrolysis, which ultimately yields the corresponding boronic acid (RB(OH)₂).[8][10] This process is of paramount importance in reactions like the Suzuki-Miyaura coupling, where the trifluoroborate salt acts as a stable precursor that slowly releases the active boronic acid in situ.[8][11]

The mechanism of hydrolysis is complex and can be influenced by several variables, including pH, solvent, and the presence of catalysts.[8][10] Studies have shown that the hydrolysis can proceed through different pathways, with some salts requiring acid catalysis for efficient conversion to the boronic acid.[8][10] This leads to an "acid-base paradox" where, under the basic conditions typical of Suzuki-Miyaura coupling, the hydrolysis is actually slowed, ensuring a controlled release of the boronic acid.[8][10]

Experimental Assessment of Stability

A robust assessment of the stability of a given potassium organotrifluoroborate salt is crucial for its reliable use in synthesis and for establishing appropriate storage and handling procedures. A multi-pronged analytical approach is often necessary to fully characterize a salt's stability profile.

A variety of analytical techniques can be employed to monitor the degradation of potassium organotrifluoroborate salts over time and under different environmental conditions.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of a salt and detecting the formation of degradation products.[13] A stability-indicating HPLC method can separate the parent salt from its impurities and degradants, allowing for precise measurement of its concentration over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can provide detailed structural information about the salt and any degradation products. Changes in the NMR spectrum over time can be used to monitor the extent of decomposition.

-

Mass Spectrometry (MS): MS is highly sensitive for detecting and identifying low levels of degradation products. Techniques like LC-MS can be particularly useful for complex mixtures.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information about the thermal stability of the salt and its decomposition profile. Potassium trifluoromethyltrifluoroborate (K[CF₃BF₃]), for example, is described as nonhygroscopic and highly thermally stable, not decomposing below 300 °C.[5]

-

Powder X-ray Diffraction (PXRD): PXRD can be used to assess the crystallinity of the salt. Changes in the diffraction pattern may indicate decomposition or the formation of different solid-state forms.

The following protocol outlines a general approach for assessing the stability of a potassium organotrifluoroborate salt under defined temperature and humidity conditions, in accordance with principles found in ICH guideline Q1A(R2).[14]

Objective: To determine the rate of degradation of a potassium organotrifluoroborate salt at a specified temperature and relative humidity.

Materials:

-

Potassium organotrifluoroborate salt of interest

-

Calibrated stability chamber or oven with humidity control

-

Appropriate analytical instrumentation (e.g., HPLC-UV)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Solvents for sample preparation (HPLC grade)

Procedure:

-

Initial Analysis (Time Zero):

-

Accurately weigh a sample of the potassium organotrifluoroborate salt.

-

Prepare a stock solution of known concentration in a suitable solvent.

-

Analyze the solution by a validated stability-indicating HPLC method to determine the initial purity and identify any existing impurities. This is the t=0 data point.

-

-

Sample Storage:

-

Place a accurately weighed amount of the solid salt in an open, shallow container to maximize exposure to the controlled atmosphere.

-

Place the container in a stability chamber set to the desired temperature and relative humidity (e.g., 40 °C / 75% RH for accelerated stability testing).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from the stability chamber.

-

Accurately weigh the sample to check for any significant weight change due to moisture absorption.

-

Prepare a solution of the sample at the same concentration as the time-zero sample.

-

Analyze the solution by the same HPLC method used for the initial analysis.

-

-

Data Analysis:

-

Calculate the percentage of the potassium organotrifluoroborate salt remaining at each time point relative to the initial concentration.

-

Identify and quantify any new degradation products observed in the chromatograms.

-

Plot the percentage of the salt remaining versus time to determine the degradation kinetics.

-

Causality and Self-Validation: The use of a validated, stability-indicating HPLC method is crucial. This ensures that the chromatographic peak for the parent compound is resolved from all potential degradation products, preventing inaccurate quantification. System suitability tests should be performed before each analytical run to verify the performance of the HPLC system, thus ensuring the trustworthiness of the generated data.

Practical Guidance for Handling and Storage

Based on their inherent stability, the handling and storage of potassium organotrifluoroborate salts are generally straightforward.[6] However, to ensure their long-term integrity, the following best practices are recommended:

-

Storage Conditions: While many salts are stable at room temperature, storage in a cool, dry place is always advisable to minimize the potential for degradation.[3] For particularly sensitive or valuable salts, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

-

Hygroscopicity: Although generally not highly hygroscopic, some salts may absorb atmospheric moisture over time. It is good practice to tightly seal containers after use. If a salt is suspected to have absorbed water, it can often be dried in a vacuum oven at a moderate temperature, provided it is thermally stable.

-

Avoidance of Strong Acids: As hydrolysis can be acid-catalyzed, contact with strong acids should be avoided during storage and handling.[8][10]

Visualizing Stability Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Generalized hydrolysis of a potassium organotrifluoroborate salt.

Caption: A typical workflow for an isothermal stability study.

Conclusion

Potassium organotrifluoroborate salts are valued for their exceptional stability to air and moisture, which simplifies their handling and storage and enhances their utility in organic synthesis. While generally robust, their stability is influenced by the nature of the organic substituent and can be compromised by hydrolysis, particularly under acidic conditions. A thorough understanding of these factors, coupled with rigorous experimental stability assessment using techniques like HPLC, is essential for the effective and reliable application of these versatile reagents in research and development.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Academia.edu. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Separation Science. (2024, March 25). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Mire-Sluis, A. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. sepscience.com [sepscience.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Solubility Profile & Handling of Potassium (2-ethoxyethyl)trifluoroborate

Executive Summary

Potassium (2-ethoxyethyl)trifluoroborate (CAS: N/A for specific salt, generic class CAS varies) is a robust, air-stable organoboron reagent belonging to the class of "Molander Salts." Unlike their boronic acid counterparts, which are prone to trimerization (boroxine formation) and oxidation, this trifluoroborate salt exhibits high stability and defined stoichiometry.

This guide details the solubility limitations and solvent compatibilities of this reagent. Understanding these parameters is critical for two primary workflows:

-

Purification: Exploiting solubility differentials to remove inorganic salts (KF, KHF₂).[1]

-

Reaction Optimization: Selecting appropriate solvent systems for Suzuki-Miyaura cross-coupling.

Physicochemical Profile

The solubility behavior of Potassium (2-ethoxyethyl)trifluoroborate is governed by its amphiphilic nature: it possesses a highly polar, ionic "head" (

| Property | Specification |

| Chemical Formula | |

| Molecular Structure | |

| Appearance | White crystalline solid |

| Melting Point | 112–114 °C (Decomposition >200°C for some analogs) |

| Stability | Air/Moisture Stable; Hydrolyzes slowly in acidic media |

| Primary Interaction | Ion-Dipole (dominant in polar solvents) |

Solubility Matrix & Solvent Compatibility

The following data categorizes solvents based on their interaction with the trifluoroborate moiety. This data is derived from standard purification protocols (Molander Workup) and spectroscopic analysis conditions.

Table 1: Solubility Performance by Solvent Class

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | Acetone | Excellent | Primary solvent for extraction/NMR. Dissolves the organoboron salt but precipitates inorganic byproducts (KF, KBr). |

| Acetonitrile (MeCN) | Good/High | Used for recrystallization and Soxhlet extraction. Requires heating for saturation. | |

| DMSO / DMF | High | Standard solvents for reaction screening; difficult to remove post-reaction. | |

| Protic | Water | Moderate/High | Soluble, but often used in biphasic mixtures (e.g., Toluene/H₂O) to modulate reactivity. |

| Methanol | High | Good solubility, but risk of solvolysis under acidic conditions. | |

| Ethers | THF | Moderate | Soluble enough for reactions; often requires water co-solvent. |

| Diethyl Ether | Insoluble | Critical Anti-Solvent. Used to precipitate the pure salt from acetone/MeCN solutions. | |

| Non-Polar | Hexanes / Pentane | Insoluble | Used to wash away organic impurities or induce precipitation. |

| Toluene | Low | Used as the organic phase in biphasic coupling reactions. | |

| Chlorinated | DCM / Chloroform | Low/Negligible | Generally poor solvents for the salt; good for removing non-polar organic impurities. |

Visualization: Solubility & Purification Logic[3]

The unique solubility profile of Potassium (2-ethoxyethyl)trifluoroborate allows for a "self-validating" purification logic. The salt must dissolve in Acetone (validating the organoboron species) but precipitate in Ether (validating ionic character).

Diagram 1: Purification Decision Tree (Molander Protocol)

Caption: Logical workflow for separating Potassium (2-ethoxyethyl)trifluoroborate from inorganic byproducts based on differential solubility in Acetone vs. Ether.

Detailed Experimental Protocols

These protocols are synthesized from field-standard methodologies for alkyltrifluoroborates.

Protocol A: Purification via Differential Solubility

Use this protocol to isolate the pure salt from a crude synthesis mixture.

-

Evaporation: Remove the reaction solvent (typically THF or MeOH) completely under reduced pressure.

-

Extraction: Add Acetone (10 mL per gram of crude) to the residue.

-

Filtration: Filter the suspension through a fritted glass funnel or Celite pad. Wash the pad with a small volume of acetone. Discard the solid cake.

-

Concentration: Concentrate the filtrate via rotary evaporation until a minimum volume remains (viscous oil or slurry).

-

Precipitation: Slowly add Diethyl Ether (or Hexanes) to the concentrate while stirring rapidly.

-

Observation: A white precipitate should form immediately.

-

-

Isolation: Filter the white solid and dry under high vacuum.

-

Validation: Check solubility of a small sample in Acetone-d6 for NMR. It should dissolve completely.

-

Protocol B: Soxhlet Extraction (For Difficult Separations)

Use this if the product is occluded within large amounts of inorganic salts.

-

Place the crude solid mixture into a Soxhlet thimble.

-

Charge the round-bottom flask with Acetonitrile (MeCN) .

-

Reflux for 6–12 hours.

-

Cool the MeCN solution and precipitate with Diethyl Ether as in Protocol A.

Application Context: Suzuki-Miyaura Coupling

When using Potassium (2-ethoxyethyl)trifluoroborate in cross-coupling, solvent choice dictates the reaction mechanism (homogenous vs. phase-transfer).

Diagram 2: Reaction Solvent Selection Logic

Caption: Solvent system selection for cross-coupling reactions involving alkyltrifluoroborates.

Technical Insight: While the salt dissolves well in water, organic electrophiles (aryl halides) do not. A Toluene/Water (3:1) system is often preferred because it allows the trifluoroborate to reside in the aqueous phase (protecting it from protodeboronation) while the catalyst operates at the interface.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers.[5] Current Opinion in Drug Discovery & Development.

-

Darses, S., & Genet, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

-

Molander, G. A., & Ham, J. (2006).[3] Synthesis of Potassium Alkyltrifluoroborates via Nucleophilic Substitution.[3][4] Organic Letters.

-

Dombrowski, A. W., & Molander, G. A. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC (NIH).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

The Ascendancy of Organotrifluoroborates: A Technical Guide to Carbon-Carbon Bond Formation

Abstract

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, organoboron reagents have been indispensable tools in this endeavor, with the Suzuki-Miyaura cross-coupling reaction reigning as a paramount transformation. However, the inherent instability of many traditional organoboron compounds, such as boronic acids and their esters, has persistently presented challenges related to handling, storage, and stoichiometric precision. This guide introduces a superior class of reagents, potassium organotrifluoroborates (R-BF₃K), and delineates their synthesis, stability, and multifaceted applications in C-C bond formation. We will provide field-proven insights into their practical advantages and detailed protocols for their use, positioning them as robust and versatile partners in the synthesis of complex molecules, from academic research to industrial drug development.

Introduction: Overcoming the Limitations of Traditional Organoboron Reagents

The utility of organometallic reagents such as organomagnesium and organolithium compounds is well-established, yet their high reactivity often precludes their use with sensitive functional groups. This has led to the development of more selective organometallics, with organoboranes emerging as reagents of choice, particularly in palladium-catalyzed cross-coupling reactions, due to their low toxicity. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become one of the most frequently used transition-metal-catalyzed reactions in both academic and industrial settings.[1]

However, the workhorses of this reaction, boronic acids (RB(OH)₂) and their esters, are not without their drawbacks. Boronic acids can be difficult to handle and quantify due to their propensity to form cyclic trimeric anhydrides (boroxines).[1] Boronate esters, while more stable, introduce issues of atom economy and can be costly to prepare and purify.[1][2] Both classes of compounds can be susceptible to protodeboronation, an undesired side reaction that cleaves the crucial carbon-boron bond.[1]

Potassium organotrifluoroborates have emerged as a powerful solution to these challenges.[3] These crystalline, salt-like compounds are generally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] Their tetracoordinate nature shields the boron atom, rendering them less susceptible to protodeboronation and compatible with a wider range of functional groups and reaction conditions.[4]

Synthesis and Stability: The Gateway to Versatility

A key advantage of potassium organotrifluoroborates is their straightforward and cost-effective synthesis, most commonly through the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[5][6] This conversion is typically rapid and results in a crystalline product that can be easily purified by recrystallization.[2]

General Synthetic Pathways

The synthesis of organotrifluoroborates is not limited to starting from isolated boronic acids. They can be readily prepared from a variety of precursors, making them highly accessible.[5][7]

-

From Boronic Acids: This is the most common and direct method. The boronic acid is simply treated with an aqueous or methanolic solution of KHF₂.[5][6]

-

Via Transmetalation: Organometallic reagents like organolithiums or Grignard reagents, generated from the corresponding organic halides, can be reacted with a trialkyl borate followed by treatment with KHF₂. This allows for a one-pot synthesis from readily available starting materials.[5]

-

Via Hydroboration: Alkenes and alkynes can undergo hydroboration, and the resulting organoborane is then converted to the trifluoroborate salt with KHF₂.[7]

-

Via C-H Activation/Borylation: Arenes can be directly borylated using an iridium catalyst, and the resulting boronate ester is then converted to the aryltrifluoroborate in a one-pot sequence.[3]

Figure 1. General synthetic routes to potassium organotrifluoroborates.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol provides a step-by-step methodology for the synthesis of a common aryltrifluoroborate.

Materials:

-

Phenylboronic acid

-

Methanol

-

Saturated aqueous solution of potassium hydrogen difluoride (KHF₂)

-

Acetonitrile

Procedure:

-

Dissolve phenylboronic acid (e.g., 20 g) in methanol (e.g., 50 mL).[6]

-

With vigorous stirring, slowly add an excess of a saturated aqueous solution of KHF₂ (e.g., 125 mL of a ~4.5 M solution).[6]

-

A white precipitate will form. Continue stirring for 15 minutes at room temperature.[6]

-

Collect the precipitate by vacuum filtration and wash the solid with cold methanol.[6]

-

Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid.[6]

Self-Validation: The purity of the product can be confirmed by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. The ¹¹B NMR spectrum should show a characteristic quartet for the R-BF₃⁻ species.

The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm Shift

The enhanced stability and ease of handling of potassium organotrifluoroborates make them highly attractive partners in Suzuki-Miyaura cross-coupling reactions. They have demonstrated broad applicability, coupling with a wide range of aryl and heteroaryl halides and triflates.[1]

Mechanism of Activation

A key mechanistic aspect of using organotrifluoroborates in Suzuki-Miyaura reactions is their in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[8] This "slow release" of the boronic acid can be advantageous, as it maintains a low concentration of the reactive species, thereby minimizing side reactions such as homocoupling and protodeboronation.[8]

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction using an organotrifluoroborate.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Benzyloxyethyltrifluoroborate with an Aryl Halide

This protocol details a typical procedure for the cross-coupling of an alkyltrifluoroborate with an aryl halide.

Materials:

-

Potassium benzyloxyethyltrifluoroborate

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [Pd(Amphos)Cl₂]

-

Cesium carbonate (Cs₂CO₃)

-

Degassed toluene

-

Degassed water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried microwave vial, add the palladium catalyst (e.g., 5 mol %), the organotrifluoroborate (e.g., 1.2 equivalents), and Cs₂CO₃ (e.g., 3 equivalents).[9]

-

Seal the vial with a cap and purge with an inert gas (e.g., nitrogen or argon).[9]

-

Add degassed toluene and water (e.g., 4:1 ratio) via syringe, followed by the aryl halide (1 equivalent).[9]

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.[9]

-

After cooling to room temperature, dilute the mixture with water and extract with EtOAc.[9]

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.[9]

-

Purify the crude product by flash column chromatography.[9]

Performance Comparison: Organotrifluoroborates vs. Boronic Acids

Organotrifluoroborates often provide superior or comparable yields to boronic acids, particularly in challenging cases. Their enhanced stability is especially beneficial when working with heteroaromatic substrates, which are often prone to decomposition or protodeboronation under standard Suzuki-Miyaura conditions.

| Coupling Partners | Organoboron Reagent | Yield (%) | Reference |

| Indoloboronic acid + Heteroaryl iodide | Boronic acid | 37 | [1] |

| Indolyltrifluoroborate + Heteroaryl iodide | Trifluoroborate | 60 | [1] |

| 4-Methylthiophen-2-ylboronic acid + Aryl chloride | Boronic acid (as received) | 69 (of trifluoroborate) | [10] |

| 4-Methylthiophen-2-ylboronic acid + Aryl chloride | Trifluoroborate | 95 | [10] |

| Isoquinolin-4-ylboronic acid + Aryl chloride | Boronic acid | 34 (of trifluoroborate) | [10] |

| Isoquinolin-4-yltrifluoroborate + Aryl chloride | Trifluoroborate | 62 | [10] |

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

The application of organotrifluoroborates extends well beyond palladium-catalyzed cross-coupling. Their unique reactivity profile has been harnessed in a variety of other powerful C-C bond-forming transformations.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a potent method for the enantioselective formation of C-C bonds. Organotrifluoroborates have proven to be excellent nucleophiles in this reaction, often requiring less of the organometallic reagent compared to their boronic acid counterparts.

Figure 3. Simplified workflow for the rhodium-catalyzed asymmetric 1,4-addition.

Protocol 3: Asymmetric Rhodium-Catalyzed 1,4-Addition to an Enone